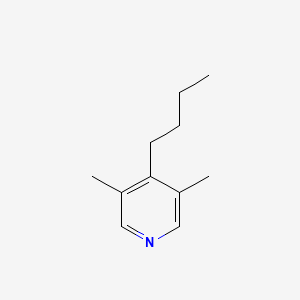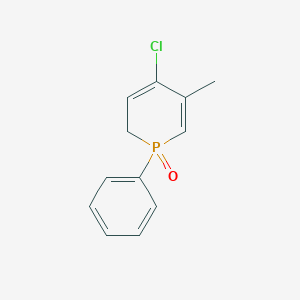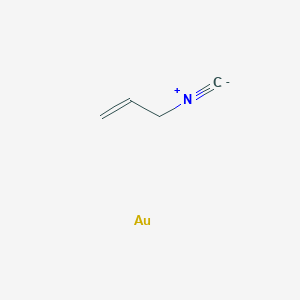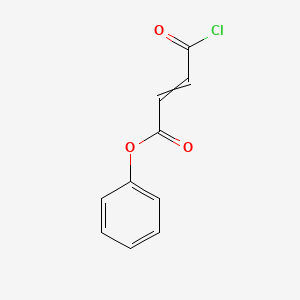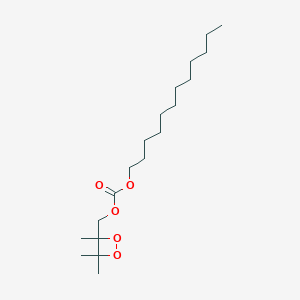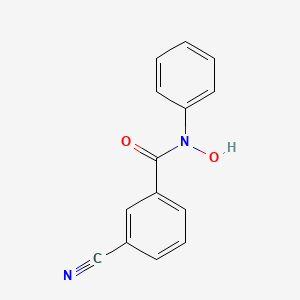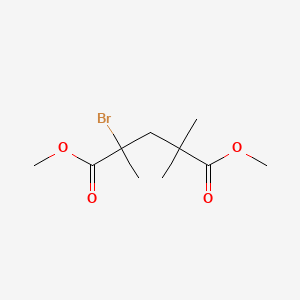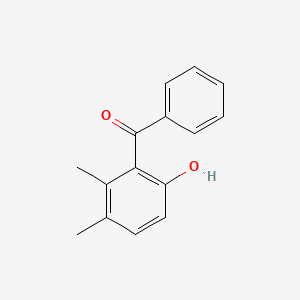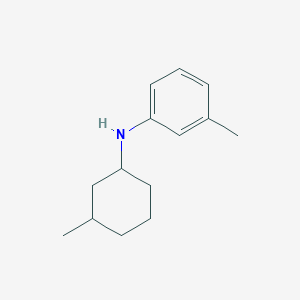
3-Methyl-N-(3-methylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(3-methylcyclohexyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with a methyl group and an aniline group, where the nitrogen atom is further bonded to a 3-methylcyclohexyl group. The molecular formula of this compound is C14H21N .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(3-methylcyclohexyl)aniline can be achieved through several methods:
Direct Nucleophilic Substitution: This involves the reaction of aniline with 3-methylcyclohexyl halides under basic conditions.
Reduction of Nitroarenes: The nitro derivative of the compound can be reduced using hydrogenation or other reducing agents.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of aryl halides with 3-methylcyclohexylamines.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines from nitro derivatives.
Substitution: Various substituted anilines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-N-(3-methylcyclohexyl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, especially in the development of drug candidates containing hindered amine motifs .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, influencing biological pathways . The exact mechanism can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
N-Methylcyclohexylamine: Similar structure but lacks the aromatic benzene ring.
N,N-Dimethylaniline: Contains a dimethylamino group instead of the 3-methylcyclohexyl group.
Cyclohexylamine: Lacks the methyl group on the cyclohexyl ring and the aromatic benzene ring.
Uniqueness: 3-Methyl-N-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl-substituted benzene ring and a 3-methylcyclohexyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
109246-77-7 |
|---|---|
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-methyl-N-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3,5,7,9,12,14-15H,4,6,8,10H2,1-2H3 |
InChI-Schlüssel |
SPUOQJWSYSCGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


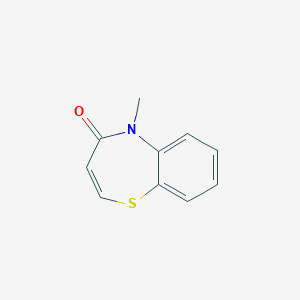
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
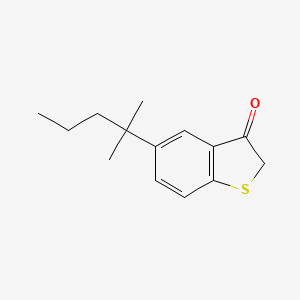
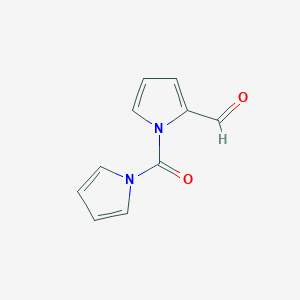
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
